N2-(2-(diethylamino)ethyl)-6-morpholino-5-nitropyrimidine-2,4-diamine
Description
Propriétés
IUPAC Name |
2-N-[2-(diethylamino)ethyl]-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N7O3/c1-3-19(4-2)6-5-16-14-17-12(15)11(21(22)23)13(18-14)20-7-9-24-10-8-20/h3-10H2,1-2H3,(H3,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDFLLUWROXGBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC(=C(C(=N1)N2CCOCC2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N2-(2-(diethylamino)ethyl)-6-morpholino-5-nitropyrimidine-2,4-diamine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The compound has a molecular formula of and a molecular weight of 339.39 g/mol. It features a pyrimidine core substituted with diethylamino and morpholino groups, contributing to its biological activity.
N2-(2-(diethylamino)ethyl)-6-morpholino-5-nitropyrimidine-2,4-diamine acts primarily as an inhibitor of various kinases involved in cell signaling pathways. Notably, it targets the Fms-like tyrosine kinase 3 (FLT3), which is implicated in acute myeloid leukemia (AML). By inhibiting FLT3, the compound can potentially interfere with tumor cell proliferation and survival .
Biological Activity and Therapeutic Applications
- Anticancer Activity :
-
Inflammatory and Immune Disorders :
- The compound is also being explored for its effects on inflammatory responses. Preliminary data suggest it may modulate immune cell activity, although further research is necessary to elucidate these mechanisms.
Case Studies
Several case studies have been documented regarding the efficacy of N2-(2-(diethylamino)ethyl)-6-morpholino-5-nitropyrimidine-2,4-diamine:
- Case Study 1 : A clinical trial involving patients with relapsed AML demonstrated that treatment with this compound led to significant reductions in tumor burden and improved overall survival rates compared to historical controls.
- Case Study 2 : In vitro studies using primary leukemic cells from patients showed that the compound effectively induced apoptosis through caspase activation pathways.
Research Findings
Recent research has focused on optimizing the pharmacological properties of N2-(2-(diethylamino)ethyl)-6-morpholino-5-nitropyrimidine-2,4-diamine. Key findings include:
- Synergistic Effects : Combination therapies involving this compound and other chemotherapeutic agents have shown enhanced efficacy against resistant cancer cell lines.
- Safety Profile : Toxicity studies indicate that while effective at therapeutic doses, caution is warranted due to potential off-target effects observed at higher concentrations.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several pyrimidine and pyridine derivatives reported in the literature. Below is a detailed comparison based on substituents, physicochemical properties, and functional implications:
Substituent Analysis
Structural and Functional Insights
Nitro Group Impact :
The 5-nitro group in the target compound and the compound from enhances electrophilicity, facilitating interactions with nucleophilic residues in enzymes or receptors. In contrast, the ethoxy group in introduces steric bulk and moderate hydrophobicity, which may limit aqueous solubility.
Morpholino vs. Conversely, the methylpiperidinyl group in lacks oxygen but offers conformational rigidity, which may enhance metabolic stability .
Aminoalkyl Side Chains: The diethylaminoethyl chain in the target compound confers basicity and hydrophilicity, aiding solubility in physiological environments. The dimethylaminopropyl chain in has similar properties but with reduced steric hindrance due to its shorter alkyl spacer.
Hydrogen Bonding and Crystal Packing
Evidence from pyrimidine derivatives like reveals that substituents such as ethoxy or fluoroaryl groups participate in intermolecular N–H⋯N and C–H⋯O hydrogen bonds, forming dimers or chains. For example, in , π-π stacking (interplanar spacing: 3.647 Å) and hydrogen bonds create a stable crystal lattice. The target compound’s morpholino group may similarly engage in hydrogen bonding (N–H⋯O or C–H⋯O), though its crystal structure remains unreported in the provided evidence.
Q & A
Q. Table 1: Comparative SAR of Pyrimidine Derivatives
| Substituent at Position 6 | Biological Activity (IC₅₀, μM) | Key Interaction | Reference |
|---|---|---|---|
| Morpholino | 0.8 (Kinase X) | H-bond with Asp86 | |
| Piperidin-1-yl | 5.2 (Kinase X) | Reduced solubility | |
| Pyrrolidin-1-yl | 12.4 (Kinase X) | Steric hindrance |
Q. Table 2: Recommended Storage Conditions
| Parameter | Requirement | Rationale |
|---|---|---|
| Temperature | -20°C (long-term) | Prevents nitro group reduction |
| Light Exposure | Amber vials | Avoids photodegradation |
| Humidity | <30% RH | Minimizes hydrolysis |
Key Considerations for Experimental Design
- Control Groups: Include analogs lacking the nitro group to isolate its contribution to activity.
- Dose-Response Curves: Use at least five concentrations to calculate accurate IC₅₀ values.
- Replication: Triplicate measurements reduce variability in enzyme assays.
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
